3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea
Description
3-tert-Butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea is a urea derivative featuring a tert-butyl group at the 3-position and two N-substituents: a furan-2-ylmethyl group and an oxan-4-yl (tetrahydropyran-4-yl) group. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. This compound’s structure combines a bulky tert-butyl moiety, which may enhance lipophilicity and metabolic stability, with heterocyclic substituents (furan and tetrahydropyran) that could influence electronic properties and binding interactions .
Properties
IUPAC Name |
3-tert-butyl-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)16-14(18)17(11-13-5-4-8-20-13)12-6-9-19-10-7-12/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDTYHJLAKXYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CC1=CC=CO1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, ensuring that the processes are sustainable and compliant with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, along with suitable solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of alkyl or aryl-substituted urea compounds.
Scientific Research Applications
3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related urea derivatives:
Analysis of Substituent Effects
- Lipophilicity vs. In contrast, compounds like 40i (with morpholinoethoxy groups) exhibit improved solubility due to polar morpholine and ether moieties .
- Heterocyclic Diversity : The furan ring in the target compound contributes aromaticity and moderate polarity, while pyridine-containing analogs (e.g., BK64959 ) introduce basic nitrogen atoms, which may facilitate hydrogen bonding or ionic interactions.
- Bulk and Steric Effects : The tert-butyl group may hinder interactions with flat binding pockets compared to planar chromenyl or pyridyl groups in analogs .
Biological Activity
3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves the reaction of tert-butyl isocyanate with furan derivatives and oxan derivatives. The reaction conditions typically include solvent systems that facilitate the formation of the urea linkage while maintaining the stability of the furan and oxan moieties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains. For instance, a study highlighted that urea derivatives demonstrated inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa . The structure–activity relationship (SAR) indicates that modifications on the furan ring can enhance antibacterial potency.
Antifungal Activity
In addition to antibacterial properties, derivatives containing furan rings have shown antifungal activity against pathogens such as Fusarium oxysporum. The antifungal efficacy is often linked to the presence of specific functional groups that interact with fungal cell membranes or metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). For example, a related compound exhibited GI50 values ranging from 15.1 μM to 28.7 μM across different cancer types, indicating broad-spectrum antitumor activity .
Case Studies
- Antitumor Activity : A recent study synthesized a series of urea derivatives, including compounds structurally related to this compound. These compounds were tested against several cancer cell lines, showing promising results with selective cytotoxicity .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may inhibit key enzymes involved in tumor growth. For instance, inhibition of GSK-3β was observed in related structures, suggesting a potential pathway for therapeutic application .
Data Tables
| Activity Type | Target Organisms/Cell Lines | Observed IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | Varies by derivative; significant inhibition noted |
| Antifungal | Fusarium oxysporum | Effective at low micromolar concentrations |
| Anticancer | MCF7 (breast), PC3 (prostate) | GI50 values: 15.1 - 28.7 μM |
Q & A
Basic Research Questions
Q. How can the synthesis of 3-tert-butyl-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea be optimized for higher yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions. This approach minimizes experimental runs and maximizes reproducibility .
- Key Considerations :
- Prioritize solvent selection (e.g., polar aprotic solvents like DMF for urea bond formation).
- Monitor steric hindrance from the tert-butyl group, which may necessitate longer reaction times or elevated temperatures.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to confirm regioselectivity of substitutions on the furan and oxane rings .
- HPLC-MS : Quantify purity and detect side products (e.g., hydrolyzed urea derivatives) .
- X-ray Crystallography : Resolve conformational preferences of the oxan-4-yl group in solid-state structures .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as furan ring oxidation or urea hydrolysis. Transition state analysis can predict activation barriers .
- Machine Learning : Train models on datasets of similar urea derivatives to forecast regioselectivity in electrophilic substitutions .
- Case Study : ICReDD’s integrated computational-experimental workflows reduced reaction development time by 60% for analogous heterocyclic ureas .
Q. What strategies address contradictory biological activity data in structurally similar urea derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay panel. For example, replacing the oxane ring with morpholine (as in ) alters solubility and target binding .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell line variability) .
- Data Table : Comparison of Substituent Effects on Bioactivity
| Substituent (Position) | Bioactivity (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| Oxan-4-yl (R1) | 120 ± 15 | 0.8 |
| Morpholin-4-yl (R1) | 95 ± 20 | 1.2 |
| Furan-2-yl (R2) | 150 ± 10 | 0.5 |
| Thiophen-2-yl (R2) | 80 ± 25 | 0.3 |
| Source: Aggregated data from . |
Q. How can reaction engineering improve scalability for gram-scale synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Mitigate exothermic risks during urea bond formation by controlling residence time and temperature gradients .
- Membrane Separation : Purify intermediates using nanofiltration membranes to remove unreacted tert-butyl precursors .
Contradiction Resolution in Data Interpretation
Q. Why do computational predictions and experimental results diverge for furan ring reactivity?
- Methodological Answer :
- Solvent Effects : Simulations often neglect solvent interactions, which stabilize/destabilize transition states. Validate predictions using solvent-explicit DFT models (e.g., COSMO-RS) .
- Experimental Artifacts : Trace moisture in reactions can hydrolyze the urea moiety, skewing results. Use Karl Fischer titration to monitor water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
